molecular formula C16H16N2O2S B510458 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 19819-17-1

2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B510458
CAS No.: 19819-17-1
M. Wt: 300.4g/mol
InChI Key: ZYIMILUMMMUVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of antibacterial and anticancer agents .

Preparation Methods

The synthesis of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multicomponent reactions. One common method includes the cyclization of amino-ester derivatives with various reagents. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through a multicomponent reaction involving ethyl isothiocyanate . Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S and features a benzamido group attached to a tetrahydrobenzo[b]thiophene core. The structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 678544
  • Molecular Weight : 300.37 g/mol

Synthesis

The synthesis of 2-benzamido derivatives typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting amide can be purified through recrystallization or chromatography.

Analgesic Activity

A study evaluated the analgesic properties of derivatives of this compound using the "hot plate" method on mice. The results indicated that these compounds exhibited analgesic effects that surpassed those of the standard drug metamizole. The analgesic activity was quantitatively assessed by measuring the latency time before the animal reacted to heat stimuli .

Antimicrobial Activity

Research has demonstrated that derivatives containing the benzo[b]thiophene moiety possess significant antimicrobial properties. Compounds were screened against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific derivatives showed potent activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. The mechanism involves inhibition of tubulin polymerization and disruption of microtubule dynamics. The IC50 values for these compounds were determined using the sulforhodamine B assay, revealing effective concentrations in the nanomolar range for some derivatives .

Case Studies

Study Biological Activity Methodology Key Findings
Study 1AnalgesicHot plate methodCompounds showed analgesic effects exceeding metamizole .
Study 2AntimicrobialMIC testingSignificant activity against Gram-positive and Gram-negative bacteria .
Study 3AntiproliferativeSRB assayIC50 values in nanomolar range; effective against cancer cell lines .

Properties

IUPAC Name

2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c17-14(19)13-11-8-4-5-9-12(11)21-16(13)18-15(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIMILUMMMUVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327701
Record name 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19819-17-1
Record name 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 3
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 5
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.